5-Methoxy-2-methylbenzofuran

Beschreibung

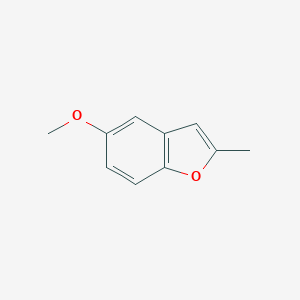

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUBQGOYKPKCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405083 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13391-27-0 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 2 Methylbenzofuran and Analogues

Classical and Conventional Synthetic Approaches for Benzofuran (B130515) Ring Construction

Traditional methods for constructing the benzofuran ring often rely on harsh reaction conditions and have limited functional group tolerance. One of the earliest methods, the Perkin rearrangement, involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. nih.gov This rearrangement proceeds via base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic substitution. nih.gov

Another classical approach involves the cyclization of α-aryloxyketones. For instance, the acid-catalyzed dehydration of an α-aryloxyketone can lead to the formation of the benzofuran ring. rsc.org Similarly, intramolecular condensation of Wittig reagents, specifically o-acyloxybenzylidene phosphoranes, can yield 2-arylbenzofurans in the presence of a base. jocpr.com

Modern Catalytic Strategies in Benzofuran Synthesis

The advent of modern catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher yields, and greater functional group compatibility. These strategies are broadly categorized into transition metal-catalyzed, metal-free/organocatalyzed, and visible-light-mediated reactions.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Gold, Silver, Rhodium, Ruthenium, Platinum)

Transition metals have been extensively employed in the synthesis of benzofuran derivatives. acs.org

Palladium: Palladium catalysis is a cornerstone of modern benzofuran synthesis. acs.org A notable example is the palladium-catalyzed annulation of 2-iodo-4-methoxyphenol (B1280454) with methyl-2-butynoate, which directly yields methyl 5-methoxy-2-methylbenzofuran-3-carboxylate. nih.gov This reaction is a key step in the synthesis of paeoveitol D derivatives. nih.gov Palladium-catalyzed heteroannulation of o-iodophenol with various acetylenic compounds has been studied in detail, providing access to a range of 2-substituted benzofurans. researchgate.net Furthermore, palladium-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a widely used strategy. rsc.orgacs.org

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | 3-Aminobenzo[b]furans, 1-bromo-3,4,5-trimethoxybenzene | N-(3,4,5-trimethoxyphenyl)benzo[b]furan-3-amines | High | mdpi.com |

| PdCl₂(PPh₃)₂, CuI | o-Iodophenol, Terminal alkynes | 2-Substituted benzofurans | - | acs.org |

| Pd(OAc)₂ | 2-Hydroxyarylacetonitriles, Sodium sulfinates | 2-Arylbenzofurans | Moderate to excellent | rsc.org |

Copper: Copper-catalyzed reactions offer a cost-effective and efficient alternative for benzofuran synthesis. rsc.org A recyclable heterogeneous copper(I) catalyst has been developed for the domino C-C/C-O coupling reaction between 1-bromo-2-iodobenzenes and β-keto esters to produce 2,3-disubstituted benzofurans, including ethyl this compound-3-carboxylate. researchgate.net One-pot procedures involving the copper-catalyzed nucleophilic addition of phenols to alkynes followed by aerobic oxidative cyclization are also prevalent. mdpi.comrsc.org

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| SBA-15-NHC-CuI, K₂CO₃ | 1-Bromo-2-iodobenzenes, β-Keto esters | Ethyl this compound-3-carboxylate | Good to high | researchgate.net |

| CuI | o-Alkynylphenols, Tosylanilines | 2-Substituted benzofurans | High | beilstein-journals.org |

| Cu(OAc)₂ | 2-[(2-Bromophenyl)ethynyl]aniline, Cs₂CO₃ | Benzofuran[3,2-c]quinolin-6[5H]-ones | 48-79% | google.com |

Gold: Gold catalysts, known for their carbophilicity, are effective in activating alkynes for nucleophilic attack. epfl.chthieme-connect.de A cooperative effect between a gold catalyst and a zinc Lewis acid has been utilized for the direct C2-alkynylation of benzofurans, including 5-methoxybenzofuran. epfl.chderpharmachemica.com Gold-catalyzed migratory cyclization of 2-alkynylaryl ethers provides an efficient route to 2,3-disubstituted benzofurans. epfl.ch

Silver: Silver catalysts are employed in various cyclization reactions to form the benzofuran ring. A silver-mediated sequential 5-endo-dig cyclization and [3+2] cycloaddition of 2-ethynyl-3-(1-hydroxyprop-2-yn-1-yl)phenols with methylene (B1212753) isocyanides has been developed to synthesize substituted benzofuran-pyrroles. nih.gov Silver-catalyzed 5-exo-dig cyclization of ortho-hydroxyphenylpropargyl alcohols also yields 2-methylene-2,3-dihydrobenzofurans. researchgate.net

Rhodium: Rhodium-catalyzed reactions have been utilized for the synthesis of complex benzofuran structures. Relay rhodium-mediated catalysis involving the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids has been reported. acs.org Cationic rhodium(I) complexes have been shown to catalyze the [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes to form fused benzofuran derivatives. jocpr.com

Ruthenium and Platinum: While less common for the specific synthesis of this compound, ruthenium and platinum catalysts are also effective for benzofuran synthesis. Ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of 1-allyl-2-allyloxybenzenes is a known method. researchgate.net Platinum-catalyzed carboalkoxylation of o-alkynylphenyl acetals leads to 2,3-disubstituted benzofurans. derpharmachemica.comresearchgate.net

Metal-Free and Organocatalyzed Reactions

In a move towards more sustainable chemistry, metal-free and organocatalytic methods have gained prominence. A facile transition-metal-free synthesis of benzofurans has been developed via potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net Organocatalytic strategies often employ small organic molecules to catalyze the desired transformations. For instance, proline-based organocatalysts have been used for the synthesis of arylidene benzofuranone intermediates through Aldol condensation. acs.org Enantioselective organocatalytic conjugate addition of isoxazol-5(4H)-ones to aurone-derived azadienes provides access to chiral compounds featuring both benzofuran and isoxazole (B147169) scaffolds. researchgate.net

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| Potassium t-butoxide | o-Bromobenzylketones | Substituted benzofurans | Moderate to good | researchgate.net |

| Proline-derived organocatalyst | Benzofuranone, Aldehydes | Arylidene benzofuranone intermediates | Up to 94% | acs.org |

Visible-Light-Mediated Synthetic Protocols

Visible-light-mediated reactions represent a green and efficient approach to benzofuran synthesis. These reactions often proceed under mild conditions, tolerating a wide range of functional groups. researchgate.net A notable example is the visible-light-induced synthesis of 2,3-dihydrobenzofurans via the oxidative [3+2] cycloaddition of phenols with olefins, catalyzed by a metal-free covalent organic framework (COF). researchgate.net This method has been used to synthesize 5-methoxy-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran with a 93% yield. researchgate.net

Intramolecular Cyclization Reactions for Benzofuran Scaffolds

Intramolecular cyclization is a common and powerful strategy for constructing the benzofuran ring system. beilstein-journals.orgpsu.edu This approach involves the formation of a key bond within a single molecule that already contains most of the necessary atoms for the benzofuran core.

A classic example is the acid-catalyzed cyclization of 2-aryloxyacetaldehyde acetals, which are prepared by the alkylation of substituted phenols. The intramolecular cyclization of o-alkynylphenols is another widely used method, often catalyzed by transition metals like palladium, copper, or gold. beilstein-journals.org Base-promoted intramolecular O-arylation of 2-halobenzyl 2-hydroxyphenyl ketones is a route to dibenzo[b,f]oxepinones, which are structurally related to benzofurans. researchgate.net

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions involve the coming together of two or more separate molecules to form the benzofuran ring. beilstein-journals.org These reactions are highly valuable for building molecular complexity in a single step.

A prominent example is the palladium-catalyzed oxidative annulation between phenols and internal alkynes to produce 2,3-disubstituted benzofurans. Copper-catalyzed one-pot reactions of phenols and alkynes under aerobic conditions also fall under this category, proceeding through a sequential nucleophilic addition and oxidative cyclization. rsc.org The visible-light-mediated oxidative [3+2] cycloaddition of phenols with olefins is another powerful intermolecular approach to dihydrobenzofurans. researchgate.net

Rearrangement Reactions in Benzofuran Synthesis

Rearrangement reactions are a cornerstone in synthetic organic chemistry, providing powerful tools for constructing complex molecular architectures from simpler precursors. In the synthesis of benzofurans, several named rearrangement reactions, including the Claisen and Perkin rearrangements, are of particular importance.

Claisen Rearrangement

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, has been adapted for benzofuran synthesis, typically starting from an aryl allyl ether. The reaction proceeds through a concerted mechanism, leading to an ortho-allyl phenol (B47542) intermediate, which then undergoes cyclization to form the benzofuran ring.

A notable application involves a gold-catalyzed intermolecular alkoxylation followed by a Claisen rearrangement and a condensation cascade to produce diverse benzofuran derivatives. nih.govacs.orgacs.org This method utilizes the high Lewis acidity of the gold catalyst to promote the entire sequence in a single pot. acs.org The proposed mechanism begins with the gold catalyst activating an alkyne, which is then attacked by a phenol to form an intermediate that undergoes the Claisen rearrangement. acs.org Subsequent aromatization and, in some cases, further intramolecular reactions lead to the final benzofuran product. acs.org

Another strategy involves the transformation of various phenols into benzofurans using a combination of Claisen rearrangement, double bond isomerization, and ring-closing metathesis (RCM). researchgate.net Additionally, a cesium fluoride-mediated Claisen rearrangement has been utilized for constructing the 2-methylbenzofuran (B1664563) ring, starting from vanillin (B372448) which is converted to a propargyl ether. jocpr.com A sequential reaction involving Claisen rearrangement followed by oxidative cyclization can transform allyl aryl ethers directly into 2-methylbenzofurans. rsc.org

Perkin Rearrangement

The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base, such as sodium hydroxide, to yield a benzofuran-2-carboxylic acid. nih.govwikipedia.org This reaction, first reported by William Henry Perkin in 1870, is a general method for converting 3-halocoumarins to the corresponding benzofurans. nih.govwikipedia.org

The mechanism is understood to proceed in two main stages. researchgate.net First, the base catalyzes the rapid ring fission of the 3-halocoumarin to form an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. nih.govresearchgate.net This is followed by a slower intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide, leading to cyclization and formation of the benzofuran-2-carboxylic acid. nih.govresearchgate.net

Microwave-assisted conditions have been shown to significantly expedite the Perkin rearrangement. nih.gov For example, the synthesis of various benzofuran-2-carboxylic acids from 3-bromocoumarins was achieved in just 5 minutes with very high yields, a substantial improvement over the traditional 3-hour reflux method. nih.gov

Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

| Starting Material (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 99 | nih.gov |

| 3-bromo-4-methyl-7-methoxycoumarin | 6-methoxy-3-methyl-benzofuran-2-carboxylic acid | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 99 | nih.gov |

| 3-bromo-6,7-dimethoxycoumarin | 5,6-dimethoxy-benzofuran-2-carboxylic acid | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 98 | nih.gov |

| 3-bromo-7-methoxycoumarin | 6-methoxy-benzofuran-2-carboxylic acid | NaOH, Ethanol, Microwave (300W), 79°C, 5 min | 98 | nih.gov |

One-Pot and Multicomponent Synthetic Protocols

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, time, and resources by combining multiple reaction steps in a single flask without isolating intermediates. These approaches are increasingly applied to the synthesis of complex heterocyclic systems like benzofurans.

One-pot syntheses often involve sequential addition of reagents to drive a series of transformations. A notable example is the Nenitzescu reaction, which has been used for the exclusive formation of 3-acetyl-5-hydroxy-2-methylbenzofuran in quantitative yield. tandfonline.com This product is a close precursor to this compound. Another efficient one-pot protocol involves a rhodium-catalyzed intramolecular annulation for the synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans. rsc.org

Multicomponent reactions, where three or more reactants combine to form a single product, are particularly powerful for generating molecular diversity. oup.comtandfonline.com A five-component, one-pot reaction has been developed to synthesize tetrazole-benzofuran hybrids. This process involves a Ugi-azide MCR followed by a palladium/copper-catalyzed intramolecular cyclization, forming six new bonds in a single operation. rsc.org Another approach uses a multicomponent cascade reaction of N-phenylsalicylideneamines and 1,3-dicarbonyl compounds to create highly substituted 2,3-dihydrobenzofuran (B1216630) derivatives. oup.com The Biginelli and Ugi reactions are other examples of MCRs that have incorporated the benzofuran scaffold to rapidly assemble complex molecules. numberanalytics.com

Table 2: Examples of One-Pot and Multicomponent Syntheses of Benzofuran Derivatives

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Five-Component | Aldehyde, Amine, Isocyanide, Sodium Azide, 2-ethynylphenol | Pd/Cu | 1,5-disubstituted tetrazole-benzofuran hybrids | rsc.org |

| One-Pot Multicomponent | Aryl/hetryl chalcones, Thiosemicarbazide, 1-(benzofuran-2-yl)-2-bromoethan-1-one | aq. NaOH, Ethanol | 4-(benzofuran-2-yl)-dihydropyrazolyl-thiazoles | tandfonline.com |

| One-Pot (Nenitzescu) | Benzoquinone, β-aminocrotonate | - | 3-acetyl-5-hydroxy-2-methylbenzofuran | tandfonline.com |

| Multicomponent Cascade | N-phenylsalicylideneamines, 1,3-dicarbonyl compounds, NIS | - | Substituted 2,3-dihydrobenzofurans | oup.com |

Structure Activity Relationship Sar Studies of Substituted Benzofuran Derivatives

Impact of Substituent Position and Nature (e.g., Methoxy (B1213986), Methyl) on Biological Activity

The strategic placement of substituents such as methoxy (–OCH₃) and methyl (–CH₃) groups on the benzofuran (B130515) scaffold is a critical determinant of biological efficacy and target specificity. Research into various benzofuran derivatives has established clear structure-activity relationships.

The position of these groups greatly influences activity. For instance, studies on melatonin (B1676174) receptor agonists showed that a 5-methoxy substituent is favorable for activity. nih.gov In one study, the 5-O-methylated derivative of a parent compound markedly increased agonistic activities on both MT₁ and MT₂ receptors, highlighting the importance of this specific substitution. nih.gov Conversely, substituents at the C-2 position were generally found to be unfavorable for this particular activity. nih.gov

In the context of antimicrobial agents, substitutions at the C-2, C-3, and C-6 positions have been shown to be significant. nih.gov For example, compounds with a methyl group at the C-2 position showed good antibacterial activity. nih.gov The presence of a hydroxyl group at the C-6 position conferred excellent antibacterial activity against a range of strains. nih.gov This indicates that while the 2-methyl group can be beneficial, modifications at other sites, such as C-6, can dramatically enhance potency.

In the development of anticancer agents, the substitution pattern is equally crucial. SAR studies revealed that substitutions at the C-2 position, such as with an ester or heterocyclic ring, were critical for cytotoxic activity. nih.gov Furthermore, the presence of substituents on the benzene (B151609) ring of the benzofuran system, including methoxy groups, has a notable correlation with antiproliferative activity. mdpi.com For example, the absence of a methoxy substituent on the heterocyclic ring, coupled with two halogen-substituted rings, was found to be detrimental to cytotoxic activity in one series of compounds. nih.gov

The following table summarizes research findings on how different substituents at various positions on the benzofuran ring affect its biological activity.

| Position | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| C-2 | Methyl | Showed good antibacterial activity in certain derivatives. | nih.gov |

| C-2 | Ester or Heterocyclic Ring | Crucial for cytotoxic (anticancer) activity. | nih.govrsc.org |

| C-5 | Methoxy | Favorable for melatonergic receptor agonism. | nih.gov |

| C-5 | Halogen, Hydroxyl, Amino | Closely related to antibacterial activity. | rsc.org |

| C-6 | Hydroxyl | Conferred excellent antibacterial activity. | nih.gov |

| C-3 | Bromomethyl | Showed remarkable cytotoxic activity against specific leukemia cell lines. | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of benzofuran derivatives. The specific spatial orientation of substituents can dictate how a molecule fits into and interacts with the active site of a target protein.

In the synthesis of complex benzofuran-based compounds, stereoselectivity is a key consideration. For example, in the creation of benzofuran-based amidrazones, the nucleophilic substitution reaction was found to be stereoselective, yielding a specific (1E,2E) configuration. researchgate.net The stereochemistry of the products was confirmed using X-ray diffraction analysis, which also revealed how hydrogen bonding interactions influenced the solid-state structure. researchgate.net This control over the final 3D structure is crucial, as different stereoisomers can have vastly different biological activities.

The importance of stereochemistry is also highlighted in asymmetric synthesis approaches. For instance, the asymmetric synthesis of diheteroarylalkanes involving a benzofuran aldehyde utilized a chiral catalyst to control the formation of specific enantiomers. mdpi.com Such stereochemical control is fundamental in drug design, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Molecular hybridization strategies that link benzofuran to other pharmacophores also depend on maintaining the correct spatial relationships between the different parts of the hybrid molecule to ensure synergistic biological activity. researchgate.net

Fragment-Based Design and Scaffold Hopping Approaches

The benzofuran nucleus is a valuable component in modern drug discovery strategies like fragment-based drug design (FBDD) and scaffold hopping.

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then chemically elaborated or combined to produce a lead compound with high affinity and specificity. latrobe.edu.aunih.gov The benzofuran scaffold has been successfully used as a starting fragment for developing novel antivirulence compounds. latrobe.edu.au In one study, a benzofuran fragment with millimolar affinity was chemically modified at various positions. X-ray crystallography confirmed that the resulting analogues bound to a hydrophobic groove on the target enzyme, and further elaboration led to compounds with improved binding affinity. nih.gov This approach allows for the efficient exploration of chemical space around the core scaffold to optimize interactions with the target protein. researchgate.net

Scaffold hopping involves replacing the core molecular structure of a known active compound with a different, isosteric scaffold while retaining the original biological activity. researchgate.net This strategy is used to discover new chemical classes with improved properties, such as better metabolic stability or novel intellectual property. The benzofuran ring has been employed as a scaffold hop to develop novel inhibitors for targets like the enzyme LSD1. researchgate.netacs.org By using a combination of scaffold hopping and conformational restriction strategies, researchers have designed potent benzofuran-based inhibitors. researchgate.net Similarly, the benzofuran scaffold was used as a starting point in a virtual screening approach to identify alternative scaffolds for allosteric modulators of thrombin, demonstrating its utility in moving from an existing chemical series to a new one. nih.gov

| Design Strategy | Application Example | Rationale/Outcome | Reference |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Development of antivirulence compounds targeting E. coli DsbA. | A benzofuran fragment was chemically elaborated to improve binding affinity in the target's hydrophobic groove. | latrobe.edu.aunih.gov |

| Fragment-Based Drug Design (FBDD) | Design of benzofuran-chalcone hybrids as VEGFR-2 inhibitors. | Active benzofuran and chalcone (B49325) fragments were combined to create potent anticancer agents. | nih.gov |

| Scaffold Hopping | Development of novel LSD1 inhibitors. | The benzofuran scaffold was used to replace a different core, leading to potent enzyme inhibitors with anti-proliferation activity. | researchgate.netacs.org |

| Scaffold Hopping | Discovery of allosteric modulators of thrombin. | Starting from a known monosulfated benzofuran, virtual screening identified new, non-sulfated scaffolds with the desired inhibitory activity. | nih.gov |

Advanced Biological Activity Investigations and Mechanistic Elucidation of Benzofuran Derivatives

Antineoplastic and Anticancer Activities

Benzofuran (B130515) derivatives have demonstrated notable anticancer properties through various mechanisms of action. nih.govmdpi.comnih.gov Their ability to target specific biomolecules and modulate key cellular pathways makes them promising candidates for the development of novel cancer therapies. nih.govresearchgate.net

The anticancer effects of many benzofuran-based small molecules are mediated through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. researchgate.net

PI3K and VEGFR-2 Inhibition : Certain benzofuran hybrids have been developed as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net One synthesized derivative, compound 8, demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 2.21 nM and against VEGFR-2 with an IC50 of 68 nM. nih.govnih.gov This dual inhibition is significant as both PI3K and VEGFR-2 pathways are often overactive in various cancers. researchgate.net

CDK2 and GSK-3β Inhibition : Oxindole-benzofuran hybrids have been designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), key oncotargets in breast cancer. researchgate.net A naturally isolated benzofuran, ailanthoidol, was found to reduce the expression of CDK2 in hepatoma cells. nih.gov Additionally, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors. researchgate.net

mTOR Signaling : Novel benzofuran derivatives have been designed to act as inhibitors of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancer. nih.govresearchgate.netrsc.org

Other Kinases : The benzofuran scaffold has been utilized to develop inhibitors for other important kinases, including Pim-1 and Src Kinase, further highlighting its versatility in targeting cancer-related pathways. researchgate.nettaylorandfrancis.com

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Benzofuran Hybrid (Compound 8) | PI3Kα | IC50 = 2.21 nM | nih.govnih.gov |

| Benzofuran Hybrid (Compound 8) | VEGFR-2 | IC50 = 68 nM | nih.govnih.gov |

| 3-Methylbenzofuran (B1293835) Derivative (16b) | VEGFR-2 | Showed potent antiproliferative activity against A549 cell line (IC50 = 1.48 μM). | nih.gov |

| Oxindole-Benzofuran Hybrids | CDK2 / GSK-3β | Designed as dual inhibitors targeting breast cancer. | researchgate.net |

| Ailanthoidol | CDK2 | Reduced expression in Huh7 hepatoma cells. | nih.gov |

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in numerous human tumors, making it a promising therapeutic target. nih.gov A series of benzofuran derivatives have been designed and evaluated as novel LSD1 inhibitors. nih.gov

Research has shown that specific piperazine-based benzofuran scaffolds can potently inhibit LSD1. nih.gov For instance, one such derivative, compound 17i, exhibited excellent LSD1 inhibition with an IC50 value of 0.065 μM. nih.gov Another study reported that compound 36b was the most potent inhibitor of LSD1 with an IC50 of 0.065 μM. nih.gov Structure-activity relationship (SAR) studies confirmed that compounds featuring two hydroxyl groups played a vital role in enhancing inhibitory activity against the LSD1 enzyme. nih.gov

| Compound | LSD1 Inhibition (IC50) | Reference |

|---|---|---|

| Compound 17i | 0.065 μM | nih.gov |

| Compound 36b | 0.065 μM | nih.gov |

| Compound 36c | 0.420 μM | nih.gov |

Benzofuran derivatives exert significant anticancer effects by directly influencing fundamental cellular processes like the cell cycle and programmed cell death (apoptosis). nih.govnih.govfrontiersin.org

Cell Cycle Arrest : Numerous studies have demonstrated the ability of benzofuran derivatives to halt the cancer cell cycle at specific phases. A synthetic derivative, designated Benfur, was shown to arrest Jurkat T lymphocytes in the G2/M phase. nih.gov Similarly, other derivatives have been found to induce G2/M phase arrest in SiHa, HeLa, and HepG2 cells. nih.gov The naturally isolated ailanthoidol induced G1 arrest in Huh7 hepatoma cells. nih.gov A benzofuran-isatin conjugate, Compound 5a, caused cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. frontiersin.org This cell cycle disruption is often a consequence of inhibiting kinases like CDK2 or modulating regulatory proteins. nih.govresearchgate.net

Apoptosis Induction : The induction of apoptosis is a key mechanism for many anticancer agents. A novel synthetic benzofuran lignan (Benfur) was found to induce apoptosis in p53-positive cells through the activation of caspase 3. nih.gov Other mechanistic studies have revealed that various benzofuran derivatives induce apoptosis in leukemia, cervical cancer, and colon cancer cells. nih.govnih.govtandfonline.com For example, the benzofuran-isatin conjugate (5a) was shown to provoke apoptosis in a dose-dependent manner in SW620 colorectal cancer cells. frontiersin.org

The structural versatility of the benzofuran nucleus allows it to be adapted to inhibit a diverse range of other biological targets implicated in cancer. researchgate.nettaylorandfrancis.com

Farnesyltransferase : A series of benzofuran-based inhibitors of farnesyltransferase, an enzyme critical for the function of the Ras oncoprotein, have been designed as antitumor agents. nih.gov One compound in this series demonstrated highly potent enzyme inhibitory activity with an IC50 of 1.1 nM. nih.gov

Estrogen Receptor : Derivatives of 5-hydroxybenzofuran have been identified as efficient anti-estrogen agents for breast cancer, showing an inhibitory effect in estrogen-sensitive tumor cells. researchgate.net

Tubulin Polymerization : Tubulin is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. Certain benzofuran derivatives act as tubulin polymerization inhibitors, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov One analogue of Combretastatin A-4, featuring a benzofuran core, showed potent tubulin polymerization inhibition with an IC50 of 0.43 μM. nih.gov

Carbonic Anhydrases : Benzofuran derivatives have also been shown to inhibit carbonic anhydrases, enzymes that are involved in tumor progression and metastasis. researchgate.nettaylorandfrancis.com

Antimicrobial Activities

In an era of increasing antimicrobial resistance, the development of new antibacterial agents is a global health priority. nih.govijpbs.com Benzofuran and its derivatives have been identified as a promising scaffold for the synthesis of new antimicrobial compounds, demonstrating efficacy against a range of clinically relevant pathogens. nih.govrsc.orgjopcr.com

Derivatives synthesized from core structures like methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested for their activity against various Gram-positive and Gram-negative bacteria. scispace.com

Studies have shown that substitutions on the benzofuran ring significantly impact antibacterial activity. nih.gov For instance, compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against all tested strains, with MIC80 values ranging from 0.78 to 3.12 μg/mL. nih.gov Another study found that a series of synthesized benzofuran derivatives showed moderate to significant inhibition against both antibiotic-susceptible and clinically isolated strains of bacteria. researchgate.net A benzofuran ketoxime derivative was particularly active against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.039 μg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| C-6 Hydroxylated Benzofurans | Various | 0.78-3.12 μg/mL (MIC80) | nih.gov |

| Benzofuran Ketoxime (Compound 38) | S. aureus | 0.039 μg/mL | nih.gov |

| Benzofuran Ketoxime Derivatives | C. albicans | 0.625-2.5 μg/mL | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline Benzofuran | Gram-negative bacteria | Inhibitory zone of 25 mm | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline Benzofuran | Gram-positive bacteria | Inhibitory zone of 20 mm | nih.gov |

| Dehydrodiisoeugenol / 5'-methoxydehydrodiisoeugenol | Streptococcus mutans | 12.5 μg/mL (complete inhibition) | researchgate.net |

The antibacterial action of these compounds is influenced by the nature and position of various functional groups, indicating that the benzofuran scaffold can be fine-tuned to target specific bacterial species. nih.gov

Antifungal Efficacy

The benzofuran scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antifungal properties phytojournal.com. Research into derivatives of 5-Methoxy-2-methylbenzofuran has identified promising candidates for antifungal agents. Specifically, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and evaluated for their antimicrobial activity researchgate.netscispace.com.

In these studies, certain derivatives demonstrated notable efficacy against pathogenic yeasts. Two compounds, in particular, exhibited antifungal activity against the Candida strains C. albicans and C. parapsilosis, with a reported Minimum Inhibitory Concentration (MIC) of 100 μg/mL researchgate.net. The general class of benzofuran derivatives has been investigated extensively for activity against various fungal species, including Candida, Aspergillus, and Cryptococcus neoformans researchgate.net. The conjugation of the benzofuran nucleus with other heterocyclic systems, such as thiazolo[3,2-a]benzimidazole, has also been explored to develop novel compounds with potential antifungal activity nih.gov.

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Test Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | 100 μg/mL | researchgate.net |

| Halogenated methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Candida parapsilosis | 100 μg/mL | researchgate.net |

Antiviral Properties (e.g., Anti-HIV, Anti-Hepatitis C)

Benzofuran and its derivatives are recognized for a variety of pharmacological properties, including potential antiviral activity scispace.comjocpr.com. The core benzofuran structure is a key component in many bioactive compounds, leading to its investigation against various viral targets phytojournal.com. While the broad class of benzofurans has been explored for anti-HIV and other antiviral applications, specific studies focusing on this compound against HIV or Hepatitis C (HCV) are not extensively detailed in the current literature phytojournal.comjocpr.com.

The search for new antiviral agents from natural sources has highlighted various molecular scaffolds, but direct evidence linking this compound to significant anti-HCV activity remains an area for further investigation nih.gov. The development of direct-acting antivirals (DAAs) has advanced HCV therapy, and research continues to identify new molecular entities that can interfere with the viral life cycle nih.govyoutube.com.

Anti-Inflammatory and Immunomodulatory Effects (e.g., TLR4/NF-κB Pathway Activation)

Derivatives of the benzofuran scaffold are known to possess anti-inflammatory properties phytojournal.commdpi.com. The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammatory responses nih.govresearchgate.netekb.eg. Upon activation by stimuli like lipopolysaccharide (LPS), this pathway triggers the expression of numerous immune-related genes and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α nih.govmdpi.comnih.gov.

Research on a derivative of this compound has demonstrated its potential to modulate inflammatory responses. Specifically, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate was found to decrease the secretion of the pro-inflammatory cytokine IL-6 in tested cancer cell lines nih.gov. This finding suggests an interaction with inflammatory pathways. While this specific study did not explicitly confirm the mechanism via the TLR4/NF-κB pathway, the inhibition of a key downstream cytokine points to the anti-inflammatory potential of this class of compounds. Other studies on different benzofuran hybrids have shown that they can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways mdpi.com.

Antioxidant Activities

The benzofuran ring system is a core component of many compounds with recognized antioxidant activity nih.gov. The potential for these molecules to scavenge free radicals is a significant area of pharmacological research. It has been reported that transforming a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity nih.gov.

Studies involving derivatives of this compound have confirmed this potential. A series of novel heterocyclic compounds were synthesized starting from 3-acetyl-5-methoxy-2-methylbenzofuran researchgate.net. Several of the resulting derivatives were screened for their antioxidant activity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method and exhibited promising results researchgate.net. Further research on other substituted benzofurans noted that derivatives containing a methoxy (B1213986) (OMe) group showed very significant antioxidant activity nih.gov.

Table 2: Antioxidant Activity of this compound Derivatives

| Starting Compound | Method | Finding | Reference |

|---|---|---|---|

| 3-acetyl-5-methoxy-2-methylbenzofuran | ABTS Assay | Resulting heterocyclic derivatives showed promising antioxidant activity. | researchgate.net |

| Substituted Benzofurans | DPPH Method | Compounds with methoxy (OMe) groups showed very significant antioxidant activity. | nih.gov |

Neuropharmacological Activities (e.g., Anti-Alzheimer's, Acetylcholinesterase Inhibition, Neuroprotective Effects)

Alzheimer's disease is a neurodegenerative disorder characterized by the presence of amyloid plaques and neurofibrillary tangles in the brain nih.gov. One therapeutic strategy involves inhibiting cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine levels in the brain mdpi.com. The benzofuran scaffold is a key feature in compounds designed as cholinesterase inhibitors mdpi.comnih.gov.

Several studies have explored benzofuran derivatives for their potential in treating Alzheimer's disease:

Carbamates derived from a furobenzofuran skeleton proved to be potent inhibitors of either AChE or BChE nih.gov.

Benzofuran-triazole hybrids have been synthesized and evaluated, with some compounds showing good inhibitory potential against AChE nih.gov.

A study on 2-arylbenzofuran derivatives found that several compounds exhibited more potent BChE-inhibitory activity than the positive control, galantamine mdpi.com.

A radiolabeled benzofuran derivative, [11C]5-hydroxy-2-(4-methyaminophenyl)benzofuran, demonstrated the ability to bind to amyloid plaques and neurofibrillary tangles in human brain sections from Alzheimer's patients nih.gov.

These findings highlight the versatility of the benzofuran core structure in designing multi-target-directed ligands for neurodegenerative diseases mdpi.com.

Other Pharmacological Potentials (e.g., Antidiabetic, Antihypertensive, Antiarrhythmic)

The diverse pharmacological profile of benzofuran derivatives extends to various other therapeutic areas. The structural motif is present in several clinically used drugs and compounds under investigation for a range of conditions phytojournal.comscispace.com.

Antiarrhythmic Activity: Amiodarone, a well-known benzofuran derivative, is a highly effective antiarrhythmic agent used in clinical practice scispace.com.

Antidiabetic and Antihypertensive Potential: The broader class of benzofuran derivatives has been reported to exhibit activities such as antihyperglycemic (antidiabetic), antihypertensive, and antiarrhythmic effects, making the scaffold a point of interest for cardiovascular and metabolic drug discovery researchgate.net.

These examples underscore the chemical versatility of the benzofuran nucleus as a foundational structure for developing new therapeutic agents.

Occurrence and Isolation Studies of Naturally Occurring Benzofuran Derivatives

Botanical Sources and Distribution

Benzofuran (B130515) compounds are secondary metabolites found in a wide array of higher plants rsc.orgnih.govscienceopen.com. Their distribution is particularly notable in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae rsc.orgnih.govscienceopen.comijsdr.orgnih.gov.

Psoralea corylifolia L. : The seeds of Psoralea corylifolia are a well-documented source of various benzofuran derivatives semanticscholar.orgclockss.org. Studies have led to the isolation of compounds including psoralen, angelicin, corylifolinin, corylifonol, and isocorylifonol rsc.orgsemanticscholar.orgclockss.org. Additionally, several benzofuran glucosides have been identified from the fruits of this plant nih.govresearchgate.net.

Asteraceae : The Asteraceae family is considered one of the richest sources of benzofuran derivatives rsc.orgnih.govscienceopen.com. For instance, phytochemical investigations of Eupatorium heterophyllum have yielded various new oligomeric benzofurans and benzofuran/dihydrobenzofuran derivatives mdpi.com. From the aerial parts of Senecio glaucus L., researchers have isolated derivatives such as 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone (Euparin), 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone, and 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone ekb.eg.

Rutaceae : Various species within the Rutaceae family are known to produce benzofurans. Ailanthoidol, a neolignan with a 2-arylbenzofuran skeleton, was isolated from Zanthoxylum ailanthoides scienceopen.commedcraveonline.com. From the roots of Zanthoxylum flavum, two new derivatives, 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester, have been characterized researchgate.netresearchgate.net.

Liliaceae : The Liliaceae family also contributes to the diversity of natural benzofurans. For example, two new benzofuran derivatives, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, were isolated from the fibrous roots of Liriope spicata var. prolifera nih.gov.

Cyperaceae : Members of the Cyperaceae family have been reported as sources of benzofuran compounds, although they are more widely recognized for producing other phenolic compounds like stilbenoids rsc.orgnih.govscienceopen.commdpi.com.

The following table summarizes some of the naturally occurring benzofuran derivatives and their botanical sources.

| Botanical Source | Plant Family | Isolated Benzofuran Derivatives |

| Psoralea corylifolia L. | Fabaceae | Psoralen, Angelicin, Corylifonol, Isocorylifonol, Corylifolinin, Benzofuran glucosides rsc.orgsemanticscholar.orgclockss.orgnih.govresearchgate.net |

| Eupatorium heterophyllum DC. | Asteraceae | Oligomeric benzofurans, Benzofuran/dihydrobenzofuran derivatives mdpi.com |

| Senecio glaucus L. | Asteraceae | Euparin, 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone, 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone ekb.eg |

| Zanthoxylum ailanthoides | Rutaceae | Ailanthoidol scienceopen.commedcraveonline.com |

| Zanthoxylum flavum Vahi | Rutaceae | 6-methoxybenzofuran-5-propionylmethylester, 6,7-dimethoxybenzofuran-5-propionyl-methylester researchgate.netresearchgate.net |

| Liriope spicata var. prolifera | Liliaceae | 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran, 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran nih.gov |

Isolation and Purification Techniques for Natural Benzofurans

The isolation and purification of benzofuran derivatives from plant materials involve a series of systematic extraction and chromatographic procedures. The specific methods employed can vary depending on the complexity of the plant matrix and the chemical properties of the target compounds.

A general workflow for the isolation of natural benzofurans typically begins with the extraction of dried and powdered plant material using solvents of varying polarity. For instance, the seeds of Psoralea corylifolia have been extracted successively with ether and 60% ethanol (EtOH) to separate compounds based on polarity semanticscholar.orgclockss.org. Similarly, a 60% EtOH extract was used for the fibrous roots of Liriope spicata nih.gov, while a methylene (B1212753) chloride/methanol (B129727) mixture was used for the aerial parts of Senecio glaucus ekb.eg.

Following the initial extraction, the crude extract is subjected to various purification techniques. Column chromatography is a fundamental and widely used method for the separation of individual compounds scispace.comnih.gov. Silica gel is a common stationary phase for this purpose scispace.comnih.gov. The separation is achieved by eluting the column with a solvent system, often a gradient of increasing polarity, such as a mixture of chloroform and methanol scispace.com.

Further purification of the isolated fractions may be achieved through recrystallization scispace.com. This technique is effective for obtaining highly pure crystalline compounds from a supersaturated solution.

Once a pure compound is isolated, its chemical structure is elucidated using a combination of modern spectroscopic methods. These techniques are essential for confirming the identity of known compounds or characterizing novel ones. Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (such as COSY, HMBC, and NOESY) NMR experiments are used to determine the complete chemical structure and relative stereochemistry of the molecule mdpi.comresearchgate.net.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the elemental composition and molecular weight of the compound researchgate.netresearchgate.net.

Other Spectroscopic Techniques : Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are also employed to provide additional structural information nih.govnih.gov.

This combination of extraction, chromatographic separation, and spectroscopic analysis allows for the successful isolation and characterization of a wide variety of benzofuran derivatives from their natural botanical sources ekb.eg.

Analytical Methodologies for Characterization and Quantification of Benzofuran Derivatives in Complex Matrices

Chromatographic Techniques (e.g., High-Resolution Gas Chromatography (HRGC), Ultra-High Performance Liquid Chromatography (UHPLC))

Chromatographic methods are fundamental for the separation of 5-Methoxy-2-methylbenzofuran from other components within a complex mixture. The selection between gas and liquid chromatography is primarily based on the analyte's volatility and thermal stability.

High-Resolution Gas Chromatography (HRGC): HRGC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The National Institute of Standards and Technology (NIST) database indicates the availability of gas chromatography data for this compound, underscoring its suitability for this technique nist.gov. Separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a long, narrow capillary column.

For instance, in the analysis of a structurally related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, a common HRGC setup involves a 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of 100% dimethylpolysiloxane dea.gov. A typical temperature program for such an analysis might be:

Initial Temperature: 100°C

Ramp Rate: 6°C/min

Final Temperature: 300°C dea.gov

This type of setup allows for the effective separation of the analyte from other structurally similar compounds based on differences in their boiling points and interactions with the stationary phase.

Ultra-High Performance Liquid Chromatography (UHPLC): For benzofuran (B130515) derivatives that are less volatile, thermally labile, or require analysis in their native state without derivatization, UHPLC is the preferred method. This technique uses high pressure to force a liquid solvent (mobile phase) through a column packed with small-diameter particles (stationary phase), leading to high-resolution separations in a shorter amount of time compared to traditional HPLC.

The analysis of various benzofuran derivatives often employs reverse-phase chromatography. A typical setup for a related compound, 3-(5-Acetyl-2-furyl)-5-methoxy-2-benzofuran-1(3H)-one, utilizes a C18 column (e.g., Waters Atlantis C18, 3 µm, 2.1x150mm) with a gradient elution system massbank.eu. The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) massbank.eu. The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of compounds with varying polarities.

Table 1: Example Chromatographic Conditions for Benzofuran Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Temperature Program/Gradient | Reference Compound |

|---|---|---|---|---|

| HRGC | 30 m x 0.25 mm, 0.25 µm dimethylpolysiloxane (DB-1) | Helium | 100°C initial, ramp 6°C/min to 300°C | 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine dea.gov |

| UHPLC | C18 (e.g., Waters Atlantis, 3 µm, 2.1x150mm) | A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid | Gradient: 1-100% B in 10 min | 3-(5-Acetyl-2-furyl)-5-methoxy-2-benzofuran-1(3H)-one massbank.eu |

Spectrometric Techniques (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. When coupled with electron ionization (EI), it also produces a characteristic fragmentation pattern that serves as a molecular fingerprint. For 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, a key fragment observed is the ion at m/z 161, corresponding to the 5-methoxy-benzofuran-3-yl-methyl cation, which is formed through α-cleavage dea.gov. The molecular ion provides confirmation of the compound's mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, characteristic ¹H NMR signals include a singlet for the methyl group (CH₃) at approximately 2.51 ppm, singlets for the methoxy (B1213986) (OCH₃) and carboxylate (COOCH₃) protons around 3.83-3.88 ppm, and a singlet for the aromatic proton at position 4 at about 7.55 ppm (in CDCl₃) scispace.com. These chemical shifts are crucial for confirming the substitution pattern on the benzofuran ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a related compound, 5-methoxyisobenzofuran-1(3H)-one, characteristic IR absorption bands include those for C-H stretching (2852-3032 cm⁻¹), a strong C=O stretch (1736 cm⁻¹), aromatic C=C stretching (1601 cm⁻¹), and C-O stretching for the ether and ester groups (1036-1261 cm⁻¹) nih.gov. These bands help confirm the presence of the key functional moieties within the benzofuran structure.

Table 2: Spectroscopic Data for Related Benzofuran Derivatives

| Technique | Characteristic Data | Reference Compound |

|---|---|---|

| Mass Spectrometry (EI) | Key fragment ion at m/z 161 (5-methoxy-benzofuran-3-yl-methyl cation) | 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine dea.gov |

| ¹H NMR (CDCl₃, δ ppm) | ~2.51 (s, 3H, CH₃), ~3.83 (s, 3H, OCH₃), ~7.55 (s, 1H, Ar-H) | Methyl 6,7-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate scispace.com |

| Infrared (IR, cm⁻¹) | ~1736 (C=O), ~1601 (C=C aromatic), ~1261 (C-O ether) | 5-methoxyisobenzofuran-1(3H)-one nih.gov |

Coupled Analytical Systems (e.g., GC-MS, UHPLC-MS/MS)

The coupling of chromatographic separation with spectrometric detection provides a synergistic approach for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation efficiency of HRGC with the sensitive and specific detection of MS. This is a standard method for the unequivocal identification of volatile compounds. As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The resulting mass spectra can be compared with spectral libraries (like the NIST library) for positive identification nist.govdea.gov. The analysis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine by GC-MS utilized an Agilent 5975C mass-selective detector in electron ionization (EI) mode, scanning a mass range of 34-600 amu dea.gov.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For analytes in complex matrices that are not amenable to GC, UHPLC-MS/MS is the gold standard. After separation by UHPLC, the analyte is ionized (commonly by electrospray ionization, ESI) and enters the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), subjecting it to collision-induced dissociation (CID), and then analyzing the resulting product ions. This process, known as selected reaction monitoring (SRM), is highly specific and sensitive, allowing for quantification at very low levels while minimizing matrix interference. For example, the LC-ESI-QTOF analysis of another benzofuran derivative utilized a collision energy of 50 eV to generate fragment ions for structural confirmation massbank.eu.

Methods for Biological and Environmental Sample Analysis

The analysis of this compound in biological (e.g., urine, plasma) and environmental (e.g., food, water) samples presents additional challenges due to the complexity of the matrix and the typically low concentrations of the analyte.

Sample Preparation: A crucial first step is the extraction and clean-up of the sample to isolate the analyte and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For the analysis of designer stimulants in urine, a sample is often made basic (e.g., with NaOH) and extracted with a solvent like hexane (B92381) umich.edu.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the liquid sample. The analyte is later eluted with a small volume of an appropriate solvent. This technique is effective for both concentration and clean-up and was found to be superior for the analysis of 5-hydroxymethylfurfural (B1680220) in food samples using ENV+ cartridges nih.gov.

Analytical Method: Following sample preparation, GC-MS or LC-MS/MS are typically employed for analysis. For instance, a GC-MS method for analyzing designer stimulants in urine involves derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to improve chromatographic properties and detection sensitivity umich.edu. The analysis of 5-hydroxymethylfurfural in foods like jam and honey also successfully utilized a GC-MS method after silylation, demonstrating the applicability of this approach to complex matrices nih.gov. These established methods for similar furan (B31954) compounds in complex matrices provide a strong foundation for developing and validating protocols for this compound.

Future Perspectives and Research Directions for Substituted Benzofuran Compounds

Development of Novel and Sustainable Synthetic Strategies

The synthesis of substituted benzofurans has been a subject of intense research, leading to a multitude of established methods. However, the future of benzofuran (B130515) synthesis lies in the development of more efficient, sustainable, and atom-economical strategies. Current research is focused on innovative catalytic systems and environmentally benign reaction conditions.

Recent advancements have highlighted the use of transition-metal catalysis, with metals like palladium, copper, rhodium, and nickel playing a pivotal role in the construction of the benzofuran ring. acs.orgresearchgate.net For instance, palladium-catalyzed intramolecular C-H functionalization and coupling reactions have emerged as powerful tools for creating complex benzofuran derivatives. mdpi.com Copper-catalyzed methodologies, known for their cost-effectiveness, have been successfully employed in one-pot syntheses, offering high yields and operational simplicity. nih.govacs.org

A significant push towards "green chemistry" is evident in recently developed protocols. These include the use of eco-friendly deep eutectic solvents, visible-light-mediated catalysis, and microwave-assisted synthesis, which often lead to shorter reaction times and reduced energy consumption. nih.govbenthamdirect.comepa.gov The development of metal-free synthetic routes, such as those utilizing iodine(III)-catalyzed oxidative cyclization or Brønsted acid catalysis, further contributes to the sustainability of benzofuran synthesis. nih.govnih.govmdpi.com

Future efforts will likely concentrate on:

Catalyst innovation: Designing novel catalysts with higher efficiency, selectivity, and recyclability.

One-pot reactions: Developing more tandem or domino reactions to construct complex benzofuran architectures in a single step from simple starting materials. divyarasayan.orgnih.gov

Flow chemistry: Implementing continuous flow processes for the scalable and safe production of benzofuran derivatives.

Biocatalysis: Exploring enzymatic pathways for the enantioselective synthesis of chiral benzofurans.

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Advantages | References |

|---|---|---|---|---|

| Transition-Metal Catalysis | High efficiency and selectivity in C-C and C-O bond formation. | Palladium, Copper, Rhodium, Nickel | Broad substrate scope, high yields. | nih.govacs.orgresearchgate.net |

| Green Chemistry Approaches | Use of environmentally friendly solvents and energy sources. | Deep eutectic solvents, visible light, microwaves | Reduced environmental impact, shorter reaction times. | nih.govbenthamdirect.comepa.gov |

| Metal-Free Synthesis | Avoids the use of potentially toxic and expensive metals. | Iodine(III) compounds, Brønsted acids | Cost-effective, environmentally benign. | nih.govnih.govmdpi.com |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the anticancer, antimicrobial, and anti-inflammatory properties of benzofuran derivatives are well-documented, a vast landscape of potential biological activities remains to be explored. nih.govpharmatutor.org The structural diversity achievable through modern synthetic methods opens the door to screening these compounds against a wider range of therapeutic targets.

Emerging research indicates the potential of benzofuran derivatives in several new therapeutic areas:

Neurodegenerative Diseases: Certain benzofuran-based compounds have shown promise as inhibitors of acetylcholinesterase and amyloid-beta aggregation, suggesting their potential in the treatment of Alzheimer's disease. nih.govnih.govfrontiersin.org

Antiviral Agents: Novel benzofuran derivatives have demonstrated activity against viruses such as HIV and hepatitis C. medcraveonline.comrsc.org

Cardiovascular Diseases: Some benzofuran derivatives have been investigated for their antiarrhythmic and vasodilatory effects. nih.govmedcraveonline.com

Diabetes: There is growing interest in the potential of benzofuran compounds as antidiabetic agents. researchgate.net

Future research should focus on a systematic exploration of the biological activities of novel benzofuran libraries against a diverse panel of targets. This could lead to the discovery of first-in-class drugs for a variety of diseases. The development of hybrid molecules, where the benzofuran scaffold is combined with other pharmacophores, also presents a promising strategy for creating multi-target-directed ligands with enhanced efficacy. mdpi.comnih.gov

| Therapeutic Area | Mechanism of Action/Target | Example Compound Classes | References |

|---|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase inhibition, anti-amyloid aggregation | 2-Arylbenzofurans | nih.govnih.govnih.gov |

| Antiviral | Inhibition of viral enzymes (e.g., reverse transcriptase) | 2-Substituted benzofurans | medcraveonline.comrsc.org |

| Cardiovascular Diseases | Antiarrhythmic, vasodilation | Amiodarone (an existing drug) and its analogs | nih.govmedcraveonline.com |

| Antidiabetic | Various potential targets | Benzofuran-based compounds | researchgate.net |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper understanding of how benzofuran derivatives exert their biological effects at the molecular and cellular levels is crucial for the rational design of more potent and selective drugs. Future research should move beyond simple in vitro screening to encompass more sophisticated mechanistic studies.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific protein targets of biologically active benzofuran compounds.

Pathway Analysis: Elucidating the signaling pathways that are modulated by these compounds.

Structural Biology: Determining the crystal structures of benzofuran derivatives in complex with their biological targets to understand the molecular basis of their interaction.

Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of promising benzofuran derivatives to optimize their drug-like properties.

Advanced techniques such as chemoproteomics, transcriptomics, and metabolomics can be employed to gain a comprehensive understanding of the cellular response to treatment with benzofuran compounds.

Integration of Computational and Experimental Methodologies for Rational Design

The integration of computational and experimental approaches holds immense promise for accelerating the discovery and development of new benzofuran-based drugs. mdpi.com In silico methods can be used to design novel compounds with desired properties, predict their biological activity, and understand their mechanism of action.

Future research will likely see a greater synergy between:

Molecular Docking and Virtual Screening: To identify potential hits from large compound libraries and to predict the binding modes of benzofuran derivatives to their targets. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To establish correlations between the chemical structure of benzofuran derivatives and their biological activity, guiding the design of more potent analogs. nih.govfrontiersin.org

Molecular Dynamics Simulations: To study the dynamic behavior of benzofuran-target complexes and to assess the stability of their interactions.

Density Functional Theory (DFT) Calculations: To explore the molecular properties of novel benzofuran derivatives and understand their chemical reactivity. researchgate.net

These computational studies, when coupled with experimental validation, will enable a more rational and efficient approach to drug design, reducing the time and cost associated with the development of new therapeutic agents.

Functionalization and Dearomatization Strategies for Novel Architectures

Exploring novel chemical space by modifying the benzofuran core is a key direction for future research. This involves the development of new methods for the functionalization of the benzofuran ring system, as well as strategies for its dearomatization to create three-dimensional molecular architectures.

Recent progress in C-H functionalization has provided direct methods for introducing various substituents onto the benzofuran scaffold, bypassing the need for pre-functionalized starting materials. hw.ac.uk This allows for the late-stage diversification of benzofuran derivatives, which is highly valuable in drug discovery.

Dearomatization strategies offer a powerful approach to convert flat, aromatic benzofurans into more complex, sp³-rich structures. researchgate.net These three-dimensional molecules are often more desirable as drug candidates due to their improved solubility, metabolic stability, and potential for more specific interactions with biological targets.

Future research in this area will likely focus on:

Developing novel C-H functionalization reactions with improved scope and selectivity.

Exploring new dearomatization reactions of benzofurans, including asymmetric variants to access chiral scaffolds.

Utilizing the resulting novel architectures as building blocks for the synthesis of new classes of biologically active compounds.

Q & A

Q. What are the established synthetic routes for 5-Methoxy-2-methylbenzofuran, and what are their mechanistic considerations?

- Methodological Answer : The synthesis of this compound and its derivatives often involves cyclization and oxidation reactions. For example:

- Bischler-Napieralski Conditions : Used to construct benzofuran rings via intramolecular cyclization of phenolic amides .

- Oxidative Sulfonation : 3-Chloroperoxybenzoic acid can oxidize sulfanyl intermediates to sulfonyl derivatives, as demonstrated in the synthesis of fluorinated benzofuran analogs (e.g., 71% yield for 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran) .

- Phosphinoid Derivative Synthesis : Reactions with phosphine ligands under controlled conditions yield coordination complexes, highlighting the role of electron-rich substituents in stabilizing intermediates .

Q. Table 1: Comparison of Synthetic Methods

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

- Methodological Answer : Structural elucidation relies on:

- X-ray Crystallography : Determines precise bond angles and intermolecular interactions (e.g., π⋯π stacking in 5-Methoxy-2-benzofuran-1(3H)-one crystals) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy and methyl groups in the benzofuran core) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, as seen in studies of benzofuran derivatives .

Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?

- Methodological Answer : While specific toxicological data for this compound is limited, general precautions for benzofuran analogs include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First Aid : Immediate washing with water for skin/eye contact; consult safety data sheets (SDS) for related compounds like 5-(Methoxymethyl)furan-2-carbaldehyde .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Systematic review methodologies, such as those outlined by EFSA, are critical:

- Search String Optimization : Use Boolean operators (e.g., "this compound AND bioactivity") to collate fragmented data .

- Meta-Analysis : Compare IC₅₀ values across studies to identify outliers or assay-specific biases.

- In Silico Validation : Cross-reference experimental results with computational predictions (e.g., docking studies for receptor binding) .

Q. How can computational chemistry predict the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer : Computational tools include:

- Density Functional Theory (DFT) : Models electronic properties and reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

- ADMET Prediction : Software like SwissADME estimates bioavailability and metabolic stability using molecular descriptors (e.g., logP, polar surface area) .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. What experimental approaches are recommended for analyzing the crystal structure and intermolecular interactions of this compound derivatives?

- Methodological Answer : Key techniques include:

- Single-Crystal X-ray Diffraction : Resolves π⋯π stacking and hydrogen bonding (e.g., Cg1⋯Cg2 interactions in fluorinated analogs) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.

- Powder XRD : Validates crystallinity in bulk samples, crucial for reproducibility in pharmaceutical studies .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

- Methodological Answer : SAR workflows involve:

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 5, and 7 .

- Biological Screening : Test analogs against target enzymes (e.g., COX-2, CYP450) to identify potency trends.

- 3D-QSAR Modeling : Aligns molecular fields (CoMFA, CoMSIA) with activity data to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.